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Compound of Interest

Compound Name: AC-Ala-ala-tyr-amc
Cat. No.: B1518660
Get Quote
\ J

Target: Chymotrypsin-like Proteasome Activity (20S/26S) & Calpain 1/2 Detection Method:
Fluorometric (AMC Release)

Executive Summary & Mechanism

Ac-Ala-Ala-Tyr-AMC is a fluorogenic tripeptide substrate used to measure the activity of
cysteine and serine proteases that exhibit chymotrypsin-like specificity (cleavage after
hydrophobic/aromatic residues like Tyrosine).

While often used interchangeably with the "gold standard" proteasome substrate Suc-LLVY-
AMC, Ac-AAY-AMC possesses distinct kinetic properties and cross-reactivity profiles. Itis a
substrate for:

e 20S/26S Proteasome (Chymotrypsin-like site,

5 subunit): The primary application.

e Calpains (Calpain-1 and Calpain-2): Calcium-dependent cysteine proteases.

 Tripeptidyl Peptidase Il (TPPII): A giant cytosolic peptidase that cleaves tripeptides.
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Mechanism of Action: The enzyme hydrolyzes the amide bond between the C-terminal Tyrosine

(Tyr) and the fluorophore 7-Amino-4-methylcoumarin (AMC).

« Intact Substrate: Weakly fluorescent (quenched).

e Free AMC: Highly fluorescent (Ex: 380 nm / Em: 460 nm).

 Signal: Directly proportional to enzymatic turnover.

Physicochemical Properties & Handling

Property Specification
Acetyl-L-Alanyl-L-Alanyl-L-Tyrosine-4-
Sequence )
methylcoumarin
Molecular Weight ~550.6 g/mol
N Soluble in DMSO (up to 50 mM). Poorly soluble
Solubility

in water.

Excitation / Emission

Storage (Solid)

, desiccated, protected from light.

Storage (Stock)

or

in single-use aliquots (avoid freeze-thaw).

Preparation of Stock Solution

e Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

o Concentration: Prepare a 10 mM or 20 mM master stock.

o Example: Dissolve 5.5 mg of Ac-AAY-AMC in 1.0 mL DMSO to make ~10 mM.

o Storage: Aliquot into amber tubes (e.g., 50 pL) and freeze at

. Stable for 6 months.
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Working Concentration & Kinetic Optimization
Expert Insight: The "Goldilocks" Zone

There is no single "correct” concentration; it depends on your specific enzyme source (purified
vs. lysate). However, for 95% of applications, the working concentration lies between 20 uM
and 100 puM.

e Values: The Michaelis constant (

) for chymotrypsin-like activity against AMC substrates typically ranges from 10 uM to 50 pM.
o Saturation: To ensure the reaction velocity (

) approaches

, the substrate concentration

should be

to

the

¢ Inner Filter Effect;: At concentrations

, the substrate itself or the high density of fluorophores can absorb excitation light, causing a
non-linear drop in signal (quenching).

Recommended Working Concentrations
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Assay Type

Recommended

Rationale

Purified Enzyme (20S/26S)

20 - 50 UM

High purity allows lower
near

to conserve reagent.

Crude Cell Lysates

50 - 100 pM

Higher

ensures saturation despite
competitive binding by other

proteins.

High-Throughput Screening

25 - 40 UM

Balances signal intensity with

cost per well.

Detailed Experimental Protocols
Protocol A: 20S Proteasome Assay (Chymotrypsin-like)

Objective: Measure proteasome activity while suppressing Calpain interference.

Buffer Composition (Proteasome Assay Buffer):

e 5 mM

to inhibit Calpains)

Workflow:

1 mM DTT (freshly added)

50 mM HEPES or Tris-HCI (pH 7.5)

0.5 mM EDTA (Critical: Chelates

1 mM ATP (Required for 26S; optional for 20S but stabilizes complex)

Optional: 0.02% SDS (Activates latent 20S proteasomes; do NOT use for 26S).
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» Lysate Prep: Lyse cells in lysis buffer (no protease inhibitors). Centrifuge

, 10 min,
. Collect supernatant.

o Plate Setup: Use a 96-well black flat-bottom plate.

o Sample Addition: Add 5-20 ug of total protein (diluted in Assay Buffer) to each well (50 pL
volume).

o Control Setup (Specificity Check):

o Background: Buffer + Substrate (No lysate).

o Inhibitor Control: Lysate + 20 pM MG-132 or 1 pM Epoxomicin (Pre-incubate 15 min).
e Substrate Addition: Dilute 10 mM DMSO stock to 100 puM in Assay Buffer (

working solution). Add 50 pL to each well.

o Final Volume: 100 pL.
o Final Substrate Concentration:50 uM.[1][2][3]
e Measurement: Incubate at

. Read fluorescence (Ex 380/Em 460) every 2-5 minutes for 60 minutes (Kinetic Mode).

Protocol B: Calpain Activity Assay

Objective: Measure Calpain activity while suppressing Proteasome interference.
Buffer Composition (Calpain Assay Buffer):

« 50 mM HEPES (pH 7.5)

e 10 mM DTT (High reduction potential required)

e 2 MM
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(Required for activation)

e No EDTA/EGTA
Workflow:
¢ Inhibitor Strategy: Add 1 uM Epoxomicin to all wells to block proteasome activity.

¢ Specificity Control: Use Calpeptin (20 uM) or PD150606 to confirm the signal is Calpain-
derived.

e Substrate: Use Ac-AAY-AMC at 50-100 puM.
e Read: Kinetic read at
(Ex 380/Em 460).

Data Analysis & Visualization (Graphviz)

The following diagram illustrates the logical flow for distinguishing the source of the fluorescent
signal when using Ac-AAY-AMC in a heterogeneous lysate.

Ac-Ala-Ala-Tyr-AMC Cell Lysate

Inhibitor: MG-132 / Epoxomicin .
(Non-Fluorescent) (Mixture of Proteases)

Inhibitor: EDTA (Chelator) Inhibitor: Calpeptin

Blocks (No Ca2+)

Proteasome (20S/26S) Calpains
Chymotrypsin-like (Ca2+ Dependent)

Free AMC
(Fluorescent 460nm)

Click to download full resolution via product page
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Caption: Signal Deconvolution Logic. Ac-AAY-AMC is cleaved by multiple enzymes. Specific
inhibitors (MG-132, Calpeptin) and buffer conditions (EDTA vs. Calcium) are required to isolate
the target activity.

Troubleshooting & Optimization Table

Issue Probable Cause Solution

) Degraded substrate or free Check stock purity. Subtract
High Background (T=0) o ]
AMC contamination. T=0 value from all readings.

_ _ o Ensure DTT is fresh (oxidation
) Enzyme inactive or inhibitor ) ) ) )
No Signal inactivates active sites). Check
present. H
pH.

Dilute lysate (enzyme) or

Substrate depletion or Inner reduce substrate concentration

Signal Non-Linearit i
g y Filter Effect. if

Pre-warm plate and buffer to
"Drifting" Signal Temperature fluctuation.
before adding substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. ubpbio.com [ubpbio.com]

e 2. ubpbio.com [ubpbio.com]

o 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
e 4. adipogen.com [adipogen.com]

¢ To cite this document: BenchChem. [Application Note: Optimization and Protocol for Ac-Ala-
Ala-Tyr-AMC]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1518660/docs#application-note-optimization-and-
protocol-for-ac-ala-ala-tyr-amc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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